molecular formula C14H13FO2 B1375103 (2-(Benzyloxy)-4-fluorophenyl)methanol CAS No. 351445-99-3

(2-(Benzyloxy)-4-fluorophenyl)methanol

Cat. No. B1375103
CAS RN: 351445-99-3
M. Wt: 232.25 g/mol
InChI Key: YTGCFHNGHJMIER-UHFFFAOYSA-N
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Description

The compound “(2-(Benzyloxy)-4-fluorophenyl)methanol” is likely a derivative of benzylic alcohol, which is a type of alcohol where the hydroxyl group is adjacent to a benzene ring .


Synthesis Analysis

While specific synthesis methods for “(2-(Benzyloxy)-4-fluorophenyl)methanol” are not available, benzylic alcohols can be synthesized through various methods. One such method involves the selective monooxygenation of primary and secondary benzylic C–H bonds using bis(methanesulfonyl) peroxide as an oxidant .


Chemical Reactions Analysis

Benzylic alcohols, such as “(2-(Benzyloxy)-4-fluorophenyl)methanol”, are known to be reactive due to the presence of the benzylic position. They can undergo oxidation and reduction reactions .

Scientific Research Applications

Chemical Analysis and Properties

  • (2-(Benzyloxy)-4-fluorophenyl)methanol has been studied for its chemical properties and behavior in various solvents. A study conducted by Chavan and Gop (2016) examined the refractive indices of a similar compound, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, in methanol and benzene mixtures, providing insights into the solute-solvent interactions and physical properties of related fluorophenyl compounds (S. K. Chavan & B. A. Gop, 2016).

Fluorescent Logic Gates

  • Gauci and Magri (2022) designed and synthesized compounds including 4-amino-N-aryl-1,8-naphthalimide fluorophores, which have structural similarities to (2-(Benzyloxy)-4-fluorophenyl)methanol. These compounds function as fluorescent logic gates and can be reconfigured between different logic states by altering solvent polarity, demonstrating potential applications in cellular membrane and protein interface studies (Gabriel Gauci & David C. Magri, 2022).

Palladium-Catalyzed Synthesis

  • Sun, Sun, and Rao (2014) reported on the synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol through palladium-catalyzed C-H halogenation reactions. This method, compared to traditional approaches, offers advantages in terms of reaction conditions and yields, highlighting the role of fluorophenyl methanols in chemical synthesis (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).

Density Functional Theory Studies

  • Trivedi (2017) conducted a theoretical study using Density Functional Theory (DFT) on a similar compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol. This study focused on the compound's IR, normal mode analysis, and structure-activity relationship, providing insights into the active sites and electronic properties of fluorophenyl methanols (S. Trivedi, 2017).

Antitubercular Activities

  • Bisht et al. (2010) synthesized a series of compounds including [4-(aryloxy)phenyl]cyclopropyl methanols and evaluated their antitubercular activities. This study demonstrated the potential of fluorophenyl methanols in developing new therapeutics for tuberculosis (S. S. Bisht, N. Dwivedi, V. Chaturvedi, et al., 2010).

Weak Interactions Study

  • Choudhury et al. (2002) analyzed compounds including (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol to study weak interactions involving organic fluorine. This research sheds light on the molecular interactions and structural behavior of fluorophenyl methanols (A. Choudhury, U. K. Urs, P. S. Smith, et al., 2002).

Future Directions

Research into the synthesis and applications of benzylic alcohols is ongoing. For example, there is interest in developing efficient methodologies for the selective oxidation of benzylic C–H bonds to alcohols .

properties

IUPAC Name

(4-fluoro-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCFHNGHJMIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730483
Record name [2-(Benzyloxy)-4-fluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)-4-fluorophenyl)methanol

CAS RN

351445-99-3
Record name [2-(Benzyloxy)-4-fluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (0.223 g) was added to a solution of the product from step (ii) (1.07 g) in dry ethanol (30 ml) and the mixture was stirred at RT overnight. The mixture was partitioned between 2M hydrochloric acid/ethyl acetate, the organics separated, dried and evaporated under reduced pressure, yield 1.08 g.
Quantity
0.223 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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